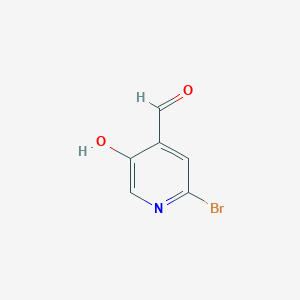

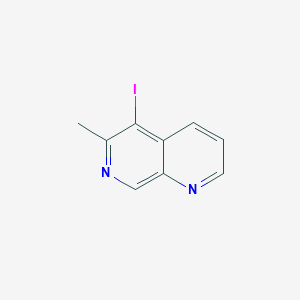

![molecular formula C21H19N3O3 B2691217 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795298-80-4](/img/structure/B2691217.png)

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB), and some compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For example, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Chemical Reactions Analysis

In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Applications De Recherche Scientifique

Novel Synthesis Approaches

The scientific research surrounding the compound focuses primarily on novel synthesis methods and the creation of various derivatives with potential bioactive properties. One study outlines a one-pot synthesis technique for creating novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, demonstrating the compound's versatility in synthesizing complex heterocyclic structures (Xiaofang Li et al., 2014). Similarly, the stereoselective green synthesis of spirooxindole-pyrrolidine hybrids provides insights into the eco-friendly synthesis of spiro heterocyclic hybrids, underscoring the compound's role in the development of novel synthetic routes (Raju Suresh Kumar et al., 2018).

Potential Antimycobacterial Applications

Research also explores the compound's derivatives for antimycobacterial activities, with some showing significant in vitro activity against Mycobacterium tuberculosis, highlighting its potential in developing new antimycobacterial agents (R. Ranjith Kumar et al., 2009).

Material Science Applications

In material science, the synthesis of novel polyimides derived from spiro compounds, showcasing excellent organosolubility, optical transparency, and thermal stability, suggests applications in high-performance polymers and coatings (Shu-jiang Zhang et al., 2010).

Catalytic Applications

Furthermore, the enantioselective intramolecular oxidative aminocarbonylation catalyzed by palladium-spiro bis(isoxazoline) complexes indicates the compound's utility in chiral synthesis and catalysis, offering a pathway to optically active pharmaceuticals and chemicals (T. Tsujihara et al., 2009).

Chemical Diversity and Synthesis

The compound's framework has been employed in the synthesis of diverse chemical structures, such as spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidin] derivatives, showcasing the broad applicability of spiro compounds in creating a wide range of chemical entities with potential bioactive properties (L. Saliyeva et al., 2018).

Propriétés

IUPAC Name |

1'-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-19(24-10-5-4-8-18(24)22-14)20(26)23-11-9-21(13-23)12-16(25)15-6-2-3-7-17(15)27-21/h2-8,10H,9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXGFFMNRKUQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

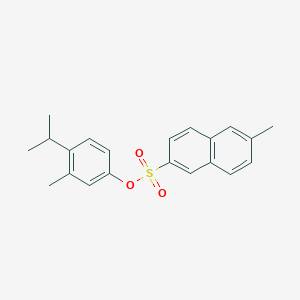

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)

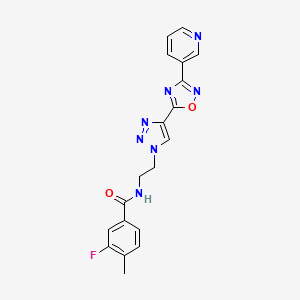

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)

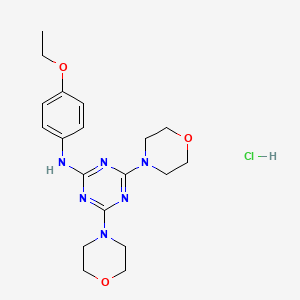

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)